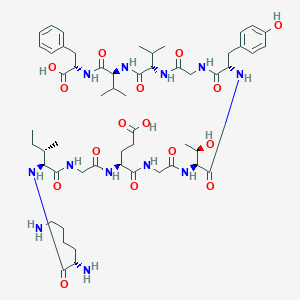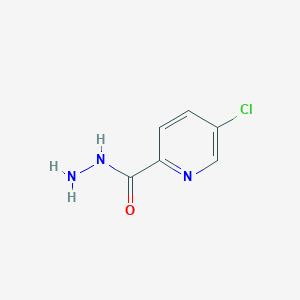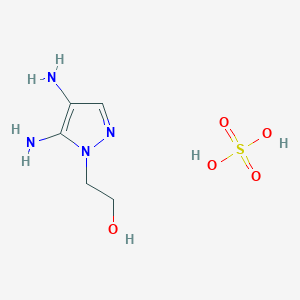
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate
Descripción general
Descripción
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, also known as DHEPS, is a polyanionic compound that is water-soluble . It has the potential to be used across various scientific domains . It is a white or light red powder that dissolves in water .
Molecular Structure Analysis
The molecular formula of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is C5H12N4O5S . It has a molecular weight of 240.24 .Physical And Chemical Properties Analysis
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is a solid at room temperature . It’s soluble in water .Aplicaciones Científicas De Investigación
Cosmetic Ingredient Safety
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, functioning as an oxidative hair dye ingredient, has been assessed for safety in cosmetics. The Expert Panel for Cosmetic Ingredient Safety concluded that it is safe in current use practices and concentrations in oxidative hair dye formulations (Burnett et al., 2022).
Synthesis in Chemical Industry
This compound is significant in the chemical industry, particularly in the synthesis of cefoselis sulfate. It's produced from 2-cyano-3-ethoxyl-ethyl anrylate and 2-hydroxyethyl hydrazine, using a one-pot methodology of cyclization, hydrolysis, and acidification, followed by thermal decarboxylation for higher yield and purity (Gui-jun, 2011).
Corrosion Inhibition
Pyrazole derivatives, including 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate, are evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. Their effectiveness is determined using methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Their adsorption follows the Langmuir isotherm, indicating potential industrial applications in protecting metals from corrosion (Motawea & Abdelaziz, 2015).
Environmental Impact
A Candida strain capable of degrading 4,5-Diamino-1-pyrazole sulfate was identified, suggesting its potential role in bioremediation. This strain, isolated from a sequence biological reactor treating textile effluent, shows promise in the environmental management of dye pollution (Liu, Li, & Xie, 2013).
Pharmacological Research
In pharmacological research, derivatives of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate have been explored as cyclooxygenase-2 (COX-2) inhibitors. These studies include the synthesis of various sulfonamide-containing derivatives and their evaluation in vitro and in vivo, showcasing their potential in the development of anti-inflammatory drugs (Penning et al., 1997).
Safety And Hazards
This compound is classified as a hazard under GHS07. It has hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 . In Europe, it’s used as an oxidation dye for hair dyeing, and after mixing under oxidative conditions, the maximum content applied to the hair must not exceed 3.0% .
Propiedades
IUPAC Name |
2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDZZHMNXXYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165928 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
CAS RN |
155601-30-2 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155601302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N8KX12N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


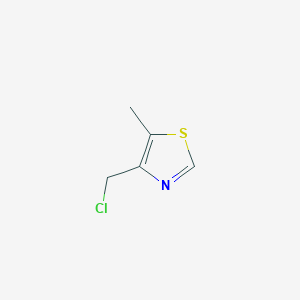

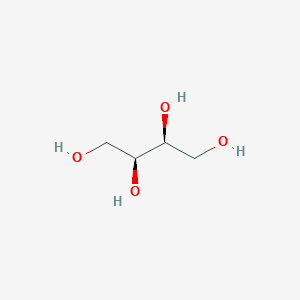



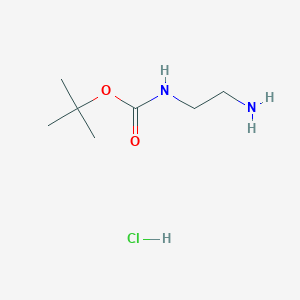
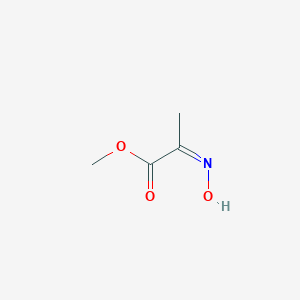

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
